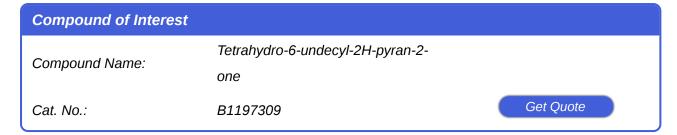


Application Notes and Protocols for the Asymmetric Synthesis of Chiral δ -Lactones

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Audience: Researchers, scientists, and drug development professionals.

Chiral δ -lactones are pivotal structural motifs found in a plethora of natural products and pharmacologically active molecules. Their synthesis in an enantiomerically pure form is a significant objective in modern organic chemistry. This document outlines various contemporary and efficient protocols for the asymmetric synthesis of these valuable compounds, providing detailed experimental procedures, comparative data, and visual workflows to aid in their practical application.

Copper(I)-Catalyzed Direct Vinylogous Aldol Reaction (DVAR)

This method provides a step-economical route to chiral α,β -unsaturated δ -lactones from β,γ -unsaturated esters and various aldehydes. The reaction demonstrates high enantioselectivity and tolerates a wide range of functional groups. For aromatic aldehydes, a one-pot process involving DVAR, double bond isomerization, and intramolecular transesterification is employed. [1]

Data Presentation



Aldehyde Substrate	Yield (%)	ee (%)	Reference
4-MeC ₆ H ₄ CHO	85	96	[1]
4-MeOC ₆ H ₄ CHO	82	97	[1]
4-CIC ₆ H ₄ CHO	88	95	[1]
2-NaphthylCHO	86	96	[1]
(E)-Cinnamaldehyde	75	94	[1]
Cyclohexanecarboxal dehyde	60	95	[1]

Experimental Protocol: Synthesis of α,β -Unsaturated δ -Lactone from 4-Methylbenzaldehyde

Materials:

- Cu(OAc)₂ (1.0 mol%)
- Josiphos SL-J002-1 (1.2 mol%)
- LiOt-Bu (1.2 equiv.)
- β,y-unsaturated ester (e.g., ethyl but-3-enoate) (1.0 equiv.)
- 4-Methylbenzaldehyde (1.2 equiv.)
- DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv.)
- Toluene, anhydrous

Procedure:

• To an oven-dried Schlenk tube under an argon atmosphere, add Cu(OAc)₂ (1.0 mol%) and the Josiphos ligand (1.2 mol%).



- Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
- Add LiOt-Bu (1.2 equiv.) and the β,y-unsaturated ester (1.0 equiv.) and stir for another 30 minutes.
- Cool the mixture to the desired reaction temperature (e.g., 0 °C) and add the 4-methylbenzaldehyde (1.2 equiv.).
- Stir the reaction until completion, as monitored by TLC.
- Upon completion, add DBU (1.5 equiv.) to the reaction mixture to facilitate isomerization and subsequent intramolecular transesterification.
- Continue stirring at room temperature until the lactonization is complete.
- Quench the reaction with saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired chiral α,β -unsaturated δ -lactone.

Workflow Diagram



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Caption: Workflow for the Cu(I)-catalyzed synthesis of chiral δ -lactones.



Biocatalytic Asymmetric Reduction

This "green" approach utilizes an engineered carbonyl reductase from Serratia marcescens (SmCRM5) for the stereoselective synthesis of chiral δ -lactones from their corresponding 5-oxoacids. The method is characterized by high yields, exceptional enantioselectivities, and a high space-time yield, presenting a sustainable alternative to traditional metal catalysis.[2]

Data Presentation

Substrate	Product	Yield (%)	ee (%)	STY (g L ⁻¹ d ⁻¹)	Reference
5- Oxodecanoic acid	(R)-δ- Decalactone	>99	99	301	[2]
5- Oxododecan oic acid	(R)-δ- Dodecalacton e	98	99	-	[2]
5-Oxo-5- phenylpentan oic acid	(R)-5-Phenyl- δ- valerolactone	97	99	-	[2]

Experimental Protocol: Synthesis of (R)-δ-Decalactone

Materials:

- Engineered Carbonyl Reductase (SmCRM5)
- 5-Oxodecanoic acid
- Glucose dehydrogenase (GDH)
- NADP+
- Glucose
- Potassium phosphate buffer (pH 6.5)



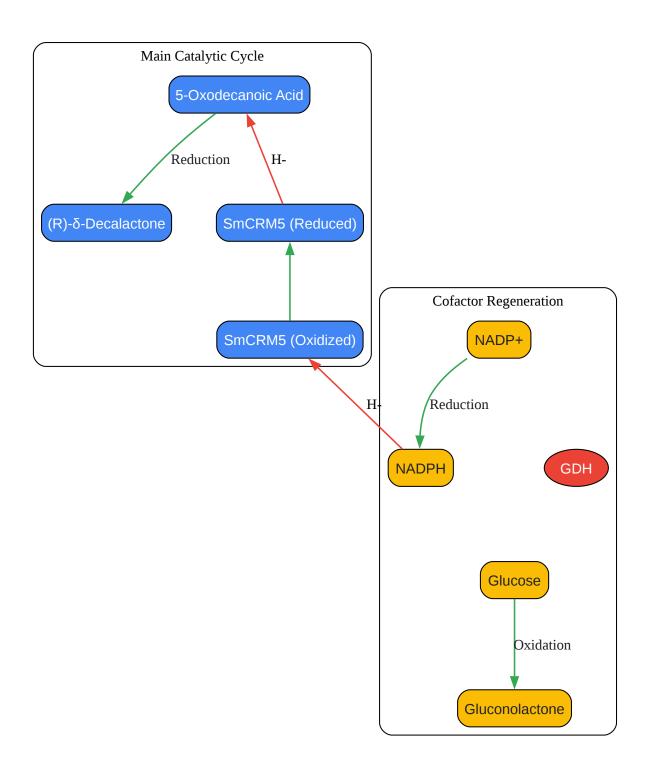
Ethyl acetate

Procedure:

- Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.5), 1 mM NADP+, 1.2 M glucose, 20 g/L 5-oxodecanoic acid, 2 g/L SmCRM5 lyophilizate, and 2 g/L GDH lyophilizate.
- Incubate the reaction mixture at 35 °C with shaking (e.g., 200 rpm).
- Monitor the reaction progress by HPLC or GC analysis.
- Upon completion (typically within 24 hours), acidify the mixture to pH 2 with HCl.
- Extract the product, (R)- δ -decalactone, with an equal volume of ethyl acetate.
- · Repeat the extraction process three times.
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- The resulting (R)-δ-decalactone is often of high purity, but can be further purified by chromatography if necessary.

Logical Relationship Diagram





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Caption: Biocatalytic cycle for the synthesis of chiral δ -lactones.



Multi-step Synthesis via Cyclopropane Ring-Opening

This versatile methodology allows for the synthesis of chiral δ -lactones with multiple contiguous stereocenters. The key steps involve an Evans' aldol reaction, a hydroxyl-directed cyclopropanation, and a mercury(II)-mediated ring-opening of the resulting cyclopropane ester. [3][4]

Data Presentation

Aldehyde	Diastereomeric Ratio (Aldol)	Yield (Lactone, %)	Reference
Isobutyraldehyde	>99:1	75 (over 3 steps)	[5]
Propionaldehyde	97:3	-	[6]
Benzaldehyde	>99:1	-	[6]

Experimental Protocol: Representative Synthesis

Step 1: Evans' Aldol Reaction

- Dissolve the chiral N-acyloxazolidinone in anhydrous CH2Cl2 and cool to 0 °C.
- Add dibutylboron triflate dropwise, followed by triethylamine.
- Stir for 30 minutes, then cool the mixture to -78 °C.
- Add the desired aldehyde (e.g., isobutyraldehyde) and stir for several hours.
- Work up the reaction by adding a phosphate buffer and hydrogen peroxide, followed by extraction, to yield the aldol adduct.

Step 2: Hydroxyl-Directed Cyclopropanation

Protect the hydroxyl group of the aldol adduct (e.g., as a TBS ether).



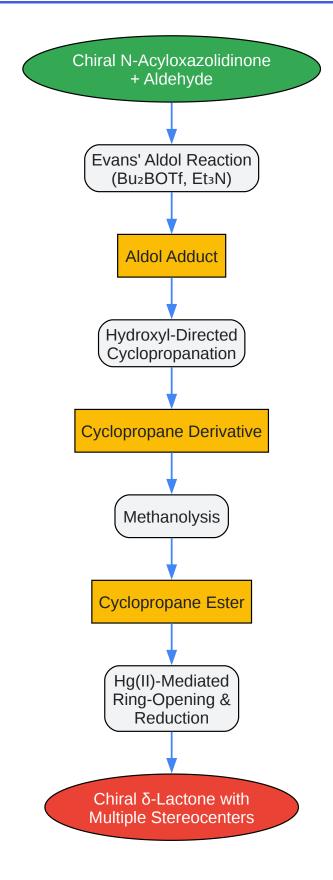
- Reduce the oxazolidinone auxiliary with a suitable reducing agent (e.g., LiBH₄) to afford the corresponding primary alcohol.
- Perform a Simmons-Smith cyclopropanation on the allylic alcohol moiety to install the cyclopropane ring.

Step 3: Methanolysis and Ring-Opening

- Cleave the auxiliary and form the methyl ester via methanolysis.
- Subject the cyclopropane ester to Hg(OTFA)₂ in THF/H₂O.
- Follow with a reductive demercuration step (e.g., using NaBH₄) to yield the final chiral δ -lactone.[5]

Experimental Workflow Diagram





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Caption: Multi-step synthesis of complex chiral δ -lactones.



These protocols represent a selection of powerful methods for the asymmetric synthesis of chiral δ -lactones. The choice of method will depend on the desired substitution pattern, scalability, and the availability of starting materials and reagents. The provided data and detailed procedures should serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.

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